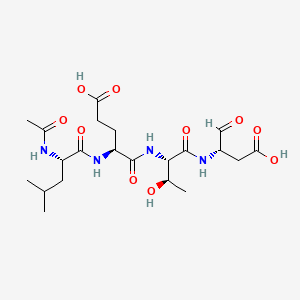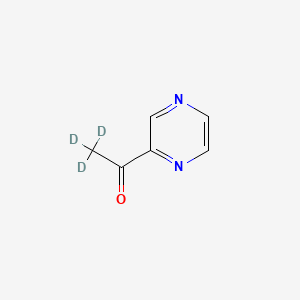
Acetylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylpyrazine-d3 is a deuterated form of acetylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research as a stable isotope-labeled compound. Acetylpyrazine itself is an organic compound with the chemical formula C6H6N2O, known for its characteristic popcorn-like odor. It is commonly found in foods such as seeds, nuts, and meats, and is used as a flavoring agent in various food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction Method
Starting Materials: Pyrazinamide, methyl bromide, magnesium chips, anhydrous tetrahydrofuran, anhydrous toluene, cyanopyrazine, alcohol, activated carbon.
Procedure: Pyrazinamide is dehydrated to form the corresponding nitrile, which then reacts with Grignard reagent (methyl bromide and magnesium) to form the intermediate.
-
Electrochemical Synthesis
Industrial Production Methods
The industrial production of acetylpyrazine typically involves the Grignard reaction method due to its simplicity and high yield. The process is optimized for large-scale production by controlling moisture levels and using anhydrous solvents to ensure high purity and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetylpyrazine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert acetylpyrazine to its corresponding alcohols or amines.
Substitution: Acetylpyrazine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.
Reduction: Reduced products like pyrazine alcohols and amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Acetylpyrazine-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the flavor and fragrance industry to study the stability and behavior of flavor compounds.
Mechanism of Action
The mechanism of action of acetylpyrazine-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic fate of the compound. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Acetylpyrazine: The non-deuterated form, commonly used as a flavoring agent.
Linalyl acetate: Another compound used in flavor and fragrance applications, with potential anti-inflammatory properties.
2,3-Diethyl-5-methylpyrazine: A pyrazine derivative with similar flavor characteristics.
Uniqueness
Acetylpyrazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3 |
InChI Key |
DBZAKQWXICEWNW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=NC=CN=C1 |
Canonical SMILES |
CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

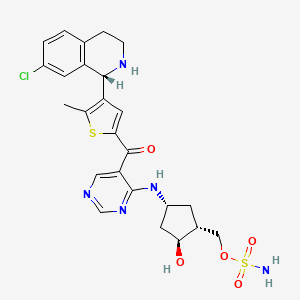

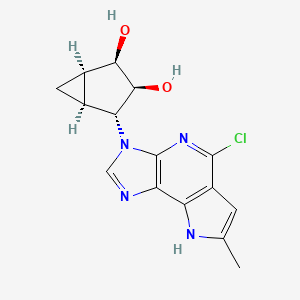
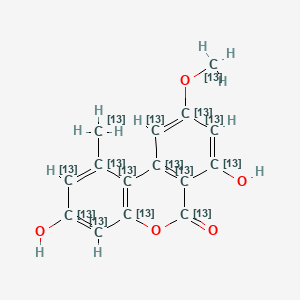
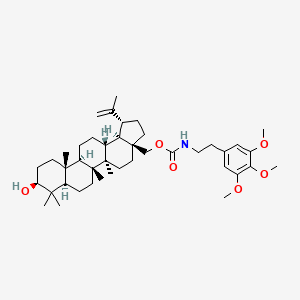


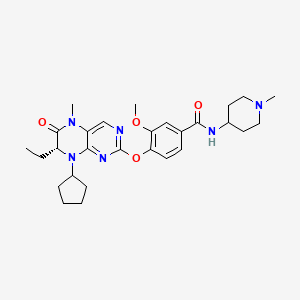
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
